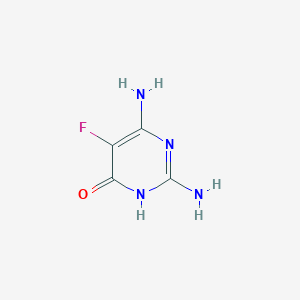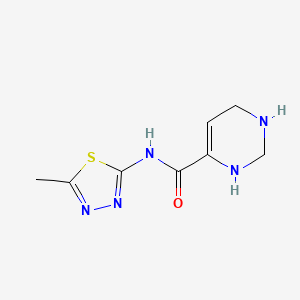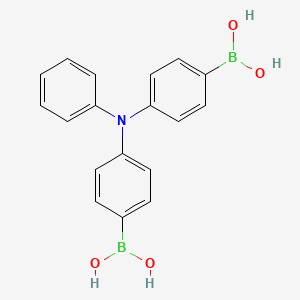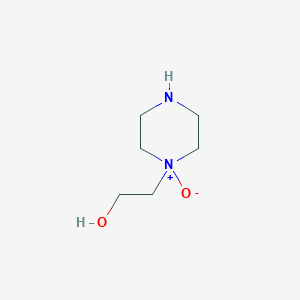
1-(2-Hydroxyethyl)piperazine1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)piperazine1-oxide is an organic compound with the molecular formula C6H14N2O. It is a derivative of piperazine, featuring a hydroxyethyl group attached to the nitrogen atom. This compound is known for its use in various chemical and pharmaceutical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Hydroxyethyl)piperazine1-oxide can be synthesized through the reaction of piperazine with ethylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethyl)piperazine1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)piperazine1-oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly neuroleptic agents.
Industry: The compound is employed in the production of corrosion inhibitors, surfactants, and synthetic fibers.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)piperazine1-oxide involves its ability to undergo nucleophilic substitution reactions, allowing it to participate in the formation of complex molecular structures. Its reactivity with a wide range of functional groups makes it useful in the development of diverse chemical compounds.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A basic structure similar to 1-(2-Hydroxyethyl)piperazine1-oxide but without the hydroxyethyl group.
1,4-Diazacyclohexane: Another piperazine derivative with different functional groups.
Uniqueness
This compound is unique due to its hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives. This makes it particularly valuable in specific chemical and pharmaceutical applications.
Propiedades
Fórmula molecular |
C6H14N2O2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-(1-oxidopiperazin-1-ium-1-yl)ethanol |
InChI |
InChI=1S/C6H14N2O2/c9-6-5-8(10)3-1-7-2-4-8/h7,9H,1-6H2 |
Clave InChI |
SSXLTFUZCMQMKT-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](CCN1)(CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


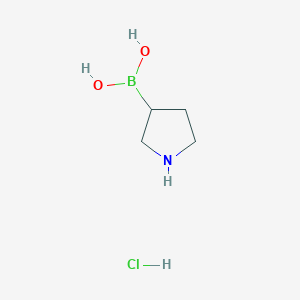
![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)

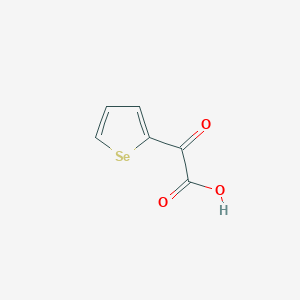



![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)
